Product packaging for Hydroxyglutamic acid(Cat. No.:CAS No. 3157-41-3)

Hydroxyglutamic acid

Cat. No.: B12321664
CAS No.: 3157-41-3
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-UHFFFAOYSA-N
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Description

(4R)-4-Hydroxy-L-glutamic acid is a glutamic acid derivative.
2-Amino-4-hydroxypentanedioic acid is a natural product found in Homo sapiens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO5 B12321664 Hydroxyglutamic acid CAS No. 3157-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274287, DTXSID20863114
Record name Hydroxyglutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-hydroxypentanedioic acid (non-preferred name)
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URL https://comptox.epa.gov/dashboard/DTXSID20863114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-62-0, 56614-13-2, 3157-41-3
Record name Hydroxyglutamic acid
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Record name NSC206309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206309
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Record name Hydroxyglutamic acid
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Isomeric Forms and Structural Considerations of Hydroxyglutamic Acid

Stereochemical Diversity: D- and L- Enantiomers

Like most amino acids, hydroxyglutamic acid exists as enantiomers, which are non-superimposable mirror images of each other. These are designated as D- and L-isomers based on the configuration at the alpha-carbon (Cα), the carbon atom adjacent to the carboxylate group.

The L-form of amino acids is overwhelmingly more common in nature, serving as the fundamental building block for proteins in virtually all living organisms. youtube.com Enzymes involved in protein synthesis and other metabolic pathways are highly specific for the L-enantiomer. quora.com L-glutamic acid, the parent compound, is a major excitatory neurotransmitter in the vertebrate nervous system and is encoded by the codons GAA and GAG. wikipedia.org Consequently, L-hydroxyglutamic acid and its derivatives are the more frequently studied forms in biological contexts. nih.govhmdb.ca For instance, L-4-hydroxyglutamic acid is found in various plants and acts as an intermediate in the degradation of hydroxyproline (B1673980) in mammals. nih.gov

While the L-form predominates, the D-form of amino acids, including D-glutamic acid, plays specialized roles. wikipedia.org D-amino acids are notably found in the peptidoglycan cell walls of bacteria, where their presence can offer protection against degradation by standard proteases. nih.gov The conversion from the L-form to the D-form is catalyzed by enzymes known as racemases; glutamate (B1630785) racemase, for example, interconverts L-glutamic acid and D-glutamic acid. nih.gov The study of D-hydroxyglutamic acid is less common but is relevant in the context of bacterial cell wall synthesis and as a component of certain peptides. nih.gov

The fundamental distinction between these enantiomers lies in their interaction with other chiral molecules and with plane-polarized light, although the L- or D- designation does not itself predict the direction of light rotation. libretexts.org

Diastereomeric Configurations: Threo- and Erythro- Isomers

This compound has at least two chiral centers, which means that in addition to D- and L-enantiomers, it also exists as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For 4-hydroxyglutamic acid, the two chiral centers are at C2 (the α-carbon) and C4 (the carbon bearing the hydroxyl group).

This gives rise to four possible stereoisomers:

(2S,4R)-4-hydroxyglutamic acid (L-erythro)

(2R,4S)-4-hydroxyglutamic acid (D-erythro)

(2S,4S)-4-hydroxyglutamic acid (L-threo)

(2R,4R)-4-hydroxyglutamic acid (D-threo)

The terms threo and erythro are used to describe the relative configuration of the substituents at the two chiral centers. This nomenclature originates from the structures of the four-carbon sugars threose and erythrose.

In the context of L-hydroxyglutamic acid (where the configuration at C2 is S), the two diastereomers are L-erythro-4-hydroxyglutamic acid and L-threo-4-hydroxyglutamic acid. hmdb.ca These diastereomers can exhibit different biological activities and are often found in different natural sources. For example, L-threo-4-hydroxyglutamic acid has been identified in plants like Phlox decussata. nih.gov The specific stereochemistry is crucial for its role as a substrate for enzymes like aminotransferases and for its interaction with glutamate receptors and transporters. sigmaaldrich.com The synthesis of all four stereoisomers of a related compound, 4-(3-fluoropropyl)-glutamic acid ([¹⁸F]FSPG), was necessary to establish analytical methods for quality control in its use as a PET imaging agent, highlighting the importance of distinguishing between all possible stereoisomers. plos.org

Isomer Name Stereochemical Notation Common Name Key Research Context
(4R)-4-Hydroxy-L-glutamic acid(2S, 4R)L-erythro-4-hydroxyglutamic acidSubstrate for aminotransferases; studied for interactions with glutamate receptors. sigmaaldrich.com
(4S)-4-Hydroxy-L-glutamic acid(2S, 4S)L-threo-4-hydroxyglutamic acidFound in various plants such as Phlox decussata. nih.gov
(4S)-4-Hydroxy-D-glutamic acid(2R, 4S)D-erythro-4-hydroxyglutamic acidUsed in stereochemical analysis and as a reference standard. plos.org
(4R)-4-Hydroxy-D-glutamic acid(2R, 4R)D-threo-4-hydroxyglutamic acidUsed in stereochemical analysis and as a reference standard. plos.org

Positional Isomers: 2-Hydroxyglutaric Acid, 3-Hydroxyglutaric Acid, and 4-Hydroxyglutamic Acid Research Contexts

Positional isomers have the same molecular formula but differ in the position of their functional groups. While 2- and 3-hydroxyglutaric acid are structurally distinct from 4-hydroxyglutamic acid (lacking the amino group), they are often discussed in related biochemical and diagnostic contexts due to their metabolic connections and similar analytical profiles.

4-Hydroxyglutamic Acid (4-OHGlu): As an amino acid, its research is often focused on amino acid metabolism and neurotransmission. wikipedia.orgnih.gov A significant research context for 4-hydroxyglutamic acid is its use as a biomarker. Elevated levels of 4-hydroxyglutamic acid in urine have been identified as a reliable biomarker for Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder. nih.gov Its stability in urine samples makes it a more dependable diagnostic marker compared to other metabolites associated with the condition. nih.gov

2-Hydroxyglutaric Acid (2-HG): This compound is a five-carbon dicarboxylic acid with a hydroxyl group at the second carbon. It exists as D- and L-enantiomers. The accumulation of D-2-hydroxyglutarate is a hallmark of certain cancers, particularly gliomas and acute myeloid leukemia, that have mutations in the isocitrate dehydrogenase (IDH1 and IDH2) genes. D-2-HG is considered an oncometabolite because its accumulation can drive cancer progression by inhibiting enzymes involved in epigenetic regulation. L-2-hydroxyglutaric aciduria is a separate inherited metabolic disorder characterized by the accumulation of the L-enantiomer, leading to severe neurological problems.

3-Hydroxyglutaric Acid (3-HG): This isomer has the hydroxyl group at the third carbon. Its primary research context is in the diagnosis of inherited metabolic diseases. Elevated levels of 3-hydroxyglutaric acid in urine are a key diagnostic marker for glutaric aciduria type I (GA-I), a disorder of lysine (B10760008) and tryptophan metabolism, and for conditions related to succinyl-CoA ligase deficiency. It is also an indicator of mitochondrial dysfunction.

The table below summarizes the distinct research contexts of these related compounds.

Compound Name Molecular Formula Key Functional Groups Primary Research Context
4-Hydroxyglutamic AcidC₅H₉NO₅α-amino, α-carboxyl, γ-carboxyl, hydroxylBiomarker for Primary Hyperoxaluria Type 3; amino acid metabolism. nih.gov
2-Hydroxyglutaric AcidC₅H₈O₅Two carboxyls, hydroxylOncometabolite in IDH-mutant cancers (D-isomer); neurometabolic disease (L-isomer).
3-Hydroxyglutaric AcidC₅H₈O₅Two carboxyls, hydroxylDiagnostic marker for glutaric aciduria and other inherited metabolic disorders.

Biosynthetic Pathways and Enzymatic Generation of Hydroxyglutamic Acid

Endogenous Production Pathways

The biosynthesis of hydroxyglutamic acid and its related compounds in the body is not governed by a single, dedicated pathway but rather emerges from the activity of several key metabolic enzymes. These pathways primarily utilize α-ketoglutarate, a central intermediate in the tricarboxylic acid (TCA) cycle, as a substrate. The following sections detail the specific α-ketoglutarate-dependent enzymatic reactions that lead to the generation of these hydroxylated derivatives.

α-Ketoglutarate-Dependent Enzymatic Reactions

A variety of enzymes, some through newly acquired functions (neomorphic activity) and others through secondary, less-specific capabilities (promiscuous activity), can catalyze the reduction of α-ketoglutarate to produce hydroxyglutamate derivatives like 2-hydroxyglutarate (2-HG). researchgate.netmedlink.comnih.govwikipedia.org These reactions are significant as they divert a key metabolite from the TCA cycle and produce a molecule with profound effects on cellular processes. nih.govwikipedia.orgnih.gov

In normal physiology, Isocitrate Dehydrogenase 1 (IDH1), located in the cytoplasm and peroxisomes, and Isocitrate Dehydrogenase 2 (IDH2), found in the mitochondria, catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process. oup.compnas.org However, specific mutations in the IDH1 and IDH2 genes, often found in various cancers, lead to a neomorphic, or new, function. oup.comnih.gov

These mutant enzymes, most commonly affecting the R132 residue of IDH1 and the R172 or R140 residues of IDH2, lose their ability to efficiently convert isocitrate. pnas.orgnih.gov Instead, they gain the novel capability to reduce α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG). oup.comnih.gov This reaction is a reversal of the typical dehydrogenase activity, consuming NADPH instead of producing it. oup.comresearchgate.net The accumulation of D-2-HG as a result of this neomorphic activity is considered an oncometabolic event, impacting epigenetic regulation and cellular metabolism. nih.govnih.gov

Malate (B86768) dehydrogenase exists in two primary isoforms: MDH1 in the cytoplasm and MDH2 in the mitochondria. nih.gov Both enzymes are key players in the malate-aspartate shuttle and the TCA cycle, catalyzing the reversible NAD⁺/NADH-dependent conversion of malate to oxaloacetate. nih.govamerigoscientific.com

In addition to their primary function, both MDH1 and MDH2 exhibit promiscuous activity, meaning they can act on substrates other than their main one. medlink.comnih.gov Specifically, they are capable of reducing α-ketoglutarate to L-2-hydroxyglutarate (L-2-HG). nih.gov This reaction is thermodynamically favored under conditions of reduced malate and increased NADH levels, such as hypoxia. nih.gov Although this promiscuous conversion of α-KG is significantly less efficient (10⁷ to 10⁸ times lower) than their primary catalytic activity with oxaloacetate, it represents a notable endogenous source of L-2-HG. nih.gov

3-Phosphoglycerate (B1209933) dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway. oncotarget.comijbs.com It catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. ijbs.comnih.gov

Recent findings have revealed that PHGDH also possesses a promiscuous enzymatic activity. nih.govijbs.com It can catalyze the NADH-dependent reduction of α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG). nih.govacs.org This alternative function is possible because the enzyme's primary substrate, 3-phosphohydroxypyruvate, is structurally similar to α-ketoglutarate. nih.govacs.org In certain conditions, such as in cancers where PHGDH is overexpressed, this promiscuous activity can contribute to the cellular pool of D-2-HG. nih.gov

Lactate (B86563) dehydrogenase A (LDHA) is a crucial enzyme in anaerobic glycolysis, responsible for the reversible conversion of pyruvate (B1213749) to lactate, coupled with the oxidation of NADH to NAD⁺. nih.govnih.gov This function is vital for regenerating NAD⁺ to sustain glycolysis in low-oxygen conditions. mdpi.com

LDHA has also been identified as having promiscuous activity, capable of reducing α-ketoglutarate to L-2-hydroxyglutarate (L-2-HG). medlink.comnih.gov This reaction is particularly noted under hypoxic and acidic conditions, which are common in the microenvironment of tumors. nih.gov This promiscuous function of LDHA provides another pathway for the endogenous production of L-2-HG, linking its generation to the glycolytic state of the cell. researchgate.net

Hydroxyacid-oxoacid transhydrogenase (HOT), also known as ADHFE1, is a mitochondrial enzyme that catalyzes a cofactor-independent transhydrogenation reaction. ebi.ac.ukuniprot.org Its primary described function is the oxidation of gamma-hydroxybutyrate (GHB) to succinic semialdehyde. hmdb.canih.gov

This oxidation is obligatorily coupled to the reduction of an oxoacid, with α-ketoglutarate serving as the acceptor. ebi.ac.uk In this reaction, α-ketoglutarate is converted to D-2-hydroxyglutarate (D-2-HG). hmdb.caresearchgate.net Unlike the dehydrogenase reactions described above, the HOT-catalyzed reaction does not require free NAD(P)⁺ or NAD(P)H as a cofactor. ebi.ac.uk It represents a direct enzymatic pathway for the production of D-2-HG in human tissues like the liver and is relevant in the context of certain metabolic disorders. researchgate.net

Summary of Enzymatic Pathways

EnzymeLocationPrimary ReactionThis compound-Related ReactionProduct IsomerCofactorActivity Type
IDH1 (mutant)Cytoplasm/PeroxisomeIsocitrate → α-Ketoglutarateα-Ketoglutarate → D-2-Hydroxyglutarate oup.comnih.govD-2-HGNADPH (consumed)Neomorphic
IDH2 (mutant)MitochondriaIsocitrate → α-Ketoglutarateα-Ketoglutarate → D-2-Hydroxyglutarate oup.comD-2-HGNADPH (consumed)Neomorphic
MDH1CytoplasmMalate ↔ Oxaloacetateα-Ketoglutarate → L-2-Hydroxyglutarate medlink.comnih.govL-2-HGNADH (consumed)Promiscuous
MDH2MitochondriaMalate ↔ Oxaloacetateα-Ketoglutarate → L-2-Hydroxyglutarate medlink.comnih.govL-2-HGNADH (consumed)Promiscuous
PHGDH/SerACytoplasm3-Phosphoglycerate → 3-Phosphohydroxypyruvateα-Ketoglutarate → D-2-Hydroxyglutarate nih.govacs.orgD-2-HGNADH (consumed)Promiscuous
LDHACytoplasmPyruvate ↔ Lactateα-Ketoglutarate → L-2-Hydroxyglutarate medlink.comnih.govL-2-HGNADH (consumed)Promiscuous
HOT/ADHFE1Mitochondriaγ-Hydroxybutyrate → Succinic semialdehydeα-Ketoglutarate → D-2-Hydroxyglutarate hmdb.caresearchgate.netD-2-HGNone (coupled reaction)Primary

Glutamate (B1630785)/Glutaryl-CoA-Derived Biotransformations

A remarkable example of this compound biosynthesis is found in the production of kutznerides, a family of antifungal and antimicrobial hexadepsipeptides. nih.govacs.orgnih.gov The generation of the D-3-hydroxyglutamic acid residues within these natural products is catalyzed by two distinct non-heme iron oxygenase enzymes, KtzO and KtzP. nih.govnih.gov These enzymes perform a stereospecific hydroxylation at the β-carbon of glutamic acid. nih.govacs.org

The process is intricately linked to a nonribosomal peptide synthetase (NRPS) assembly line. nih.gov Glutamic acid is first activated and tethered to a peptidyl carrier protein (PCP) domain within the NRPS module KtzH. nih.govacs.org Subsequently, KtzO and KtzP act on this PCP-bound glutamate. nih.gov Research has demonstrated that KtzO specifically generates threo-L-hydroxyglutamic acid, while KtzP catalyzes the formation of the erythro-isomer. nih.govnih.gov This is a rare instance where two enzymes in a single NRPS pathway catalyze the same reaction with opposite stereospecificity to generate different isomers of a modified amino acid. nih.gov The free amino acid is not a substrate for these enzymes, indicating that hydroxylation is an on-line modification during the assembly of the natural product. nih.gov The D-configuration of this compound found in the final kutzneride products is likely achieved through the action of an epimerization domain also present in the NRPS module. nih.gov

Table 1: Properties of KtzO and KtzP Enzymes in this compound Synthesis

FeatureKtzOKtzP
Enzyme Class Non-heme iron oxygenaseNon-heme iron oxygenase
Substrate L-Glutamic acid tethered to a Peptidyl Carrier Protein (PCP)L-Glutamic acid tethered to a Peptidyl Carrier Protein (PCP)
Reaction β-Hydroxylationβ-Hydroxylation
Product threo-L-hydroxyglutamic aciderythro-L-hydroxyglutamic acid
Biological Context Biosynthesis of kutzneridesBiosynthesis of kutznerides

The metabolism of glutaryl-CoA, a key intermediate in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan, is primarily handled by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). wikipedia.orgt3db.ca GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to form crotonyl-CoA and carbon dioxide. wikipedia.org This process is a crucial step in amino acid catabolism. nih.gov

In certain metabolic disorders where GCDH activity is impaired, such as glutaric aciduria type 1, glutaryl-CoA accumulates. wikipedia.org This accumulation leads to the formation and excretion of alternative metabolites, including glutaric acid and 3-hydroxyglutaric acid. wikipedia.org While not identical to this compound, 3-hydroxyglutaric acid is a related hydroxylated dicarboxylic acid, highlighting a metabolic link between glutaryl-CoA and hydroxylation reactions under specific physiological conditions. The direct enzymatic conversion of glutaryl-CoA to this compound by enzymes such as 3-methylglutaconyl-CoA hydratase or medium-chain acyl-CoA dehydrogenase is not the primary documented function of these mitochondrial enzymes; instead, they are associated with other steps in acyl-CoA metabolism.

This compound, specifically in the form of 4-hydroxy-L-glutamate, is a key intermediate in the catabolism of 4-hydroxyproline (B1632879). nih.gov This metabolic pathway occurs within the mitochondria and involves a series of enzymatic steps. mdpi.comnih.gov

The breakdown of 4-hydroxyproline begins with its oxidation, which ultimately yields Δ¹-pyrroline-3-hydroxy-5-carboxylate. mdpi.com This intermediate is further processed to form erythro-4-hydroxy-L-glutamate. nih.gov This conversion is catalyzed by the enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase. nih.gov The resulting 4-hydroxy-glutamate then undergoes transamination by an aminotransferase, which converts it into 4-hydroxy-2-oxoglutarate (HOG). nih.govnih.gov In the final step of this specific pathway segment, the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) cleaves HOG into two distinct molecules: pyruvate and glyoxylate (B1226380). nih.gov Therefore, 4-hydroxyglutamic acid serves as a transient but essential molecule in the metabolic route that converts the structural amino acid 4-hydroxyproline into central carbon metabolites.

Table 2: Key Steps in the Catabolic Pathway from 4-Hydroxyproline

StepSubstrateEnzymeProduct
14-HydroxyprolineHydroxyproline (B1673980) OxidaseΔ¹-pyrroline-3-hydroxy-5-carboxylate
2Δ¹-pyrroline-3-hydroxy-5-carboxylateΔ¹-pyrroline-5-carboxylate Dehydrogenase4-Hydroxy-L-glutamate
34-Hydroxy-L-glutamate Aminotransferase4-Hydroxy-2-oxoglutarate (HOG)
44-Hydroxy-2-oxoglutarate (HOG)4-Hydroxy-2-oxoglutarate Aldolase (HOGA1)Pyruvate + Glyoxylate

Stereoselective Biocatalysis in Natural Product Biosynthesis (e.g., Kutznerides)

The biosynthesis of kutznerides serves as a prime example of how stereoselective biocatalysis is employed to generate structural diversity in natural products. nih.govacs.org Kutznerides are complex cyclic depsipeptides containing multiple nonproteinogenic amino acid residues, which contribute to their potent biological activities. nih.govacs.org Among these unusual building blocks are the threo and erythro isomers of D-3-hydroxyglutamic acid. nih.gov

The generation of these specific stereoisomers is not random but is precisely controlled by the enzymes KtzO and KtzP. nih.gov As detailed previously, these enzymes catalyze the β-hydroxylation of PCP-tethered L-glutamic acid with opposite stereochemical outcomes. nih.govacs.orgnih.gov KtzO produces the threo isomer, and KtzP produces the erythro isomer. nih.gov This stereoselective modification occurs "on-line" during the NRPS-mediated peptide assembly. nih.gov The presence of two distinct hydroxylases, each creating a specific stereocenter, allows for the controlled production of different kutzneride analogues within the same organism. This enzymatic strategy highlights a sophisticated mechanism for achieving molecular diversity, where the final structure of the natural product is dictated by the selective action of modifying enzymes integrated into the biosynthetic machinery. nih.gov

Metabolic Fates and Turnover of Hydroxyglutamic Acid

Enzymatic Degradation and Oxidation

The degradation of hydroxyglutamic acid is primarily accomplished through the action of specific dehydrogenases and other enzymes that convert it into intermediates that can be utilized by the cell.

D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a mitochondrial enzyme that plays a critical role in the catabolism of D-2-hydroxyglutarate, a stereoisomer of this compound. uniprot.orgwikipedia.org This enzyme catalyzes the oxidation of D-2-hydroxyglutarate to α-ketoglutarate (also known as 2-oxoglutarate). uniprot.orgresearchgate.net D2HGDH belongs to the FAD-binding oxidoreductase/transferase type 4 family and is most active in the liver and kidney, with notable activity in the heart and brain as well. wikipedia.org

The enzymatic reaction is crucial for preventing the accumulation of D-2-hydroxyglutarate. Genetic mutations in the D2HGDH gene can lead to a deficiency in this enzyme, resulting in the rare neurometabolic disorder known as D-2-hydroxyglutaric aciduria. uniprot.orgwikipedia.org This condition is characterized by elevated levels of D-2-hydroxyglutaric acid in the urine, developmental delay, epilepsy, and hypotonia. uniprot.org

Biochemical studies have revealed that D2HGDH exhibits broad substrate specificity, with high activity towards D-2-hydroxyglutarate and substantial activity towards other D-2-hydroxy acids like D-malate and D-lactate. uniprot.orgresearchgate.net However, it shows no activity towards the L-enantiomer, L-2-hydroxyglutarate. researchgate.net The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor in its catalytic mechanism. wikipedia.orgnih.gov

EnzymeLocationSubstrateProductAssociated Disorder
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)MitochondriaD-2-hydroxyglutarateα-ketoglutarateD-2-hydroxyglutaric aciduria

Similar to its D-enantiomer-specific counterpart, L-2-hydroxyglutarate dehydrogenase (L2HGDH) is a mitochondrial enzyme responsible for the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. nih.govwikipedia.orgresearchgate.net This FAD-dependent enzyme is associated with the mitochondrial inner membrane. nih.govwikipedia.org The action of L2HGDH is a key step in the metabolite repair pathway, converting a potentially harmful product back into a useful metabolic intermediate. wikipedia.org

Deficiency in L2HGDH, caused by mutations in the L2HGDH gene, leads to the accumulation of L-2-hydroxyglutaric acid, resulting in the neurometabolic disorder L-2-hydroxyglutaric aciduria. nih.govwikipedia.orgnih.gov This condition is characterized by psychomotor retardation, cerebellar ataxia, and epilepsy. wikipedia.org

Structurally, L2HGDH is a member of the D-amino acid oxidase (DAAO) family of FAD-dependent proteins. nih.gov Despite both being FAD-dependent enzymes that oxidize a hydroxyglutarate, L2HGDH and D2HGDH belong to different protein families and share a low sequence identity. nih.gov The active site of L2HGDH is located at the interface of its FAD-binding domain and substrate-binding domain. nih.govresearchgate.net

EnzymeLocationSubstrateProductAssociated Disorder
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)Mitochondrial inner membraneL-2-hydroxyglutarateα-ketoglutarateL-2-hydroxyglutaric aciduria

Hydroxyacid-oxoacid transhydrogenase (HOT), also known as D-2-hydroxyglutarate transhydrogenase, is a mitochondrial enzyme that catalyzes a cofactor-independent reversible reaction. ebi.ac.ukhmdb.ca It facilitates the oxidation of gamma-hydroxybutyrate (GHB) to succinic semialdehyde, which is coupled to the reduction of α-ketoglutarate to D-2-hydroxyglutarate. ebi.ac.ukhmdb.caresearchgate.net

This enzyme is unique in that it does not require free NAD or NADP as cofactors, instead using α-ketoglutarate as an intermediate acceptor. ebi.ac.uk The gene encoding HOT has been identified, and the enzyme is a member of the metal-containing alcohol dehydrogenase family, typically containing iron. ebi.ac.uknih.gov HOT is expressed with an N-terminal mitochondrial targeting sequence. ebi.ac.uk While its primary described function involves GHB metabolism, its role in producing D-2-hydroxyglutarate directly links it to the metabolic pathways of this compound. researchgate.net

Transamination is a fundamental process in amino acid catabolism, involving the transfer of an amino group from an amino acid to an α-keto acid. lumenlearning.comwikipedia.org This reaction is catalyzed by enzymes called aminotransferases or transaminases, which require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orgdavuniversity.orglibretexts.org

ProcessKey Enzyme ClassCoenzymeGeneral Reaction
TransaminationAminotransferases (Transaminases)Pyridoxal Phosphate (PLP)Amino Acid + α-keto acid ↔ α-keto acid + Amino Acid

Integration into Central Carbon Metabolism

The breakdown products of this compound are not merely waste; they are integrated into the central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle.

The metabolic fate of this compound is intrinsically linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism for energy production and biosynthesis. The oxidation of both D- and L-2-hydroxyglutarate by their respective dehydrogenases (D2HGDH and L2HGDH) yields α-ketoglutarate. uniprot.orgnih.gov Alpha-ketoglutarate is a key intermediate of the TCA cycle. droracle.ainih.gov

Furthermore, the catabolism of amino acids, in general, provides intermediates for the TCA cycle. droracle.ai For instance, glutamate (B1630785), formed through transamination reactions, can be converted to α-ketoglutarate and enter the cycle. droracle.ai This highlights a broader metabolic network where the breakdown of amino acids, including hydroxyglutamate, supports the anaplerotic replenishment of TCA cycle intermediates, which is crucial for maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways. researchgate.netnih.gov

Linkages to Amino Acid Catabolic and Anabolic Pathways

This compound, specifically 4-hydroxy-L-glutamic acid, is a key intermediate in the catabolism of hydroxyproline (B1673980). nih.govnih.gov The primary source of hydroxyproline is the breakdown of collagen, which is abundant in animal tissues. nih.govnih.gov The metabolic pathway linking these amino acids is primarily mitochondrial and involves a series of enzymatic steps that integrate this compound into the broader network of amino acid metabolism.

The catabolic sequence begins with the degradation of free 4-hydroxyproline (B1632879). This process involves the sequential action of mitochondrial enzymes. researchgate.net The final steps of this pathway directly produce and consume 4-hydroxyglutamic acid, linking it to the glutamate and α-ketoglutarate pool, which are central hubs in amino acid synthesis and degradation. hmdb.cawikipedia.org

A critical reaction is the transamination of 4-hydroxy-L-glutamate. The enzyme 4-hydroxyglutamate transaminase catalyzes the transfer of an amino group from 4-hydroxy-L-glutamate to 2-oxoglutarate (α-ketoglutarate). wikipedia.org This reversible reaction yields 4-hydroxy-2-oxoglutarate and L-glutamate, directly connecting the metabolic fate of this compound to that of glutamate. hmdb.cawikipedia.org Because glutamate can be synthesized from and converted to numerous other amino acids and intermediates of the tricarboxylic acid (TCA) cycle, the metabolism of this compound is intrinsically linked to both anabolic and catabolic pathways of many other amino acids. nih.gov

The key enzymes and reactions involved in the immediate metabolism of 4-hydroxyglutamic acid are summarized below.

EnzymeSubstratesProductsMetabolic Pathway Linkage
Pyrroline-5-carboxylate dehydrogenase (PCDH) OH-Pyrroline-5-carboxylateOH-Glutamate (Hydroxyglutamate)Anabolism (Formation)
4-Hydroxyglutamate Transaminase 4-Hydroxy-L-glutamate, 2-Oxoglutarate4-Hydroxy-2-oxoglutarate, L-GlutamateCatabolism (Degradation), Links to Glutamate pool

This interactive table summarizes the key enzymatic reactions in the metabolic turnover of this compound.

Implications for Fatty Acid Synthesis and Lipid Metabolism via Citrate (B86180) Transport Protein (SLC25A1)

The citrate transport protein (SLC25A1), also known as the mitochondrial citrate carrier (CIC), plays a pivotal role in cellular energy metabolism, particularly in the biosynthesis of fatty acids. nih.govbiorxiv.org SLC25A1 is an inner mitochondrial membrane transporter responsible for exporting citrate from the mitochondrial matrix into the cytosol in exchange for malate (B86768). nih.govnih.gov This transport is a crucial step for de novo lipogenesis, as cytosolic citrate is the primary source of acetyl-CoA, the fundamental building block for fatty acid synthesis. nih.govresearchgate.net The enzyme ATP citrate lyase (ACLY) cleaves cytosolic citrate to produce acetyl-CoA and oxaloacetate. embopress.org

Pathogenic mutations in the SLC25A1 gene are the underlying cause of a rare and severe neurometabolic disorder known as combined D,L-2-hydroxyglutaric aciduria (DL-2HGA). nih.govnih.gov This condition is characterized by the accumulation of D-2-hydroxyglutarate and L-2-hydroxyglutarate. nih.gov The disease stems from impaired mitochondrial citrate efflux, which disrupts cellular metabolism. nih.govnih.gov While the primary metabolites that accumulate are the two enantiomers of 2-hydroxyglutarate, the dysfunction of SLC25A1 has broader implications for related metabolic pathways, including those involving this compound. biorxiv.orgbiorxiv.org

The deficiency of SLC25A1 leads to a depletion of cytosolic citrate and an accumulation of citrate within the mitochondria. nih.gov The lack of cytosolic citrate directly hampers fatty acid and sterol biosynthesis. nih.govproquest.com The resulting metabolic disruption can influence the pools of TCA cycle intermediates and associated amino acids. The accumulation of hydroxyglutarate isomers in SLC25A1 deficiency highlights a significant metabolic bottleneck that impacts compounds structurally related to α-ketoglutarate, including this compound. biorxiv.org Inhibition of SLC25A1 has been shown to rewire the lipogenic program and reduce hepatic steatosis in preclinical models, underscoring its central role in lipid metabolism. nih.govnih.gov

FeatureDescriptionReference
Protein Name Citrate Transport Protein (SLC25A1) / Mitochondrial Citrate Carrier (CIC) nih.gov
Function Exports mitochondrial citrate to the cytosol in exchange for malate. nih.gov
Role in Lipid Metabolism Provides cytosolic citrate, the precursor for acetyl-CoA needed for fatty acid synthesis. nih.govresearchgate.net
Associated Disease Combined D,L-2-hydroxyglutaric aciduria (DL-2HGA) due to SLC25A1 gene mutations. nih.govnih.gov
Pathophysiology Impaired mitochondrial citrate efflux disrupts lipogenesis and cellular energy metabolism. nih.gov

This interactive table details the function of SLC25A1 and its connection to lipid metabolism and disease.

Quantitative Metabolic Flux Analysis for this compound Dynamics

Quantitative metabolic flux analysis is a powerful methodology used to measure the rates (fluxes) of biochemical reactions within a metabolic network. nih.gov This approach often employs stable isotope tracers, such as those containing Carbon-13 (¹³C) or Deuterium (²H), to track the flow of atoms through metabolic pathways. nih.gov While direct flux analysis studies focusing exclusively on this compound are not widely documented, quantitative methods have been applied to its metabolic precursor, hydroxyproline, providing critical insights into the dynamics of the pathway that produces this compound.

For instance, in the study of inborn errors of metabolism like Primary Hyperoxaluria Type 3 (PH3), there is a block in the hydroxyproline catabolic pathway downstream of this compound. nih.gov In PH3 patients, metabolites such as 4-hydroxyglutamate accumulate in the urine. nih.gov Quantitative analysis of urinary amino acids using techniques like flow injection tandem mass spectrometry is used to measure the concentration of these metabolites, providing a quantitative, albeit static, measure of the metabolic dysregulation. nih.gov

More dynamic studies have used ¹³C-labeled hydroxyproline as a metabolic tracer to quantify the contribution of hydroxyproline catabolism to the synthesis of other compounds like oxalate. uberresearch.com By tracking the labeled carbon atoms, researchers can determine the rate at which hydroxyproline is degraded through the pathway that generates this compound as an intermediate. uberresearch.com Similarly, stable isotope labeling experiments have been instrumental in demonstrating the impaired mitochondrial citrate efflux in fibroblasts from patients with SLC25A1 deficiency, a direct measurement of flux through this transporter. nih.gov

These methodologies provide a quantitative framework for understanding the dynamics of metabolic pathways connected to this compound, even when the compound itself is not the primary focus of the flux measurement.

Analytical ApproachApplication to this compound DynamicsKey Findings
Tandem Mass Spectrometry Quantitation of 4-hydroxyglutamate levels in urine for diagnosis of inborn errors of metabolism (e.g., PH3).Patients with PH3 show significantly increased excretion of 4-hydroxyglutamate compared to controls. nih.gov
Stable Isotope Tracing (e.g., ¹³C-Hydroxyproline) Quantifies the metabolic flux through the hydroxyproline catabolic pathway, which produces this compound.Allows determination of the contribution of hydroxyproline degradation to the production of downstream metabolites like glyoxylate (B1226380) and oxalate. uberresearch.com
Stable Isotope Labeling Experiments Used to demonstrate impaired flux through the SLC25A1 transporter in patient-derived cells.Confirmed that SLC25A1 deficiency leads to reduced mitochondrial citrate efflux, a key pathogenic mechanism. nih.gov

This interactive table outlines quantitative methods used to analyze metabolic dynamics related to this compound.

Enzymology and Mechanistic Insights into Hydroxyglutamic Acid Interactions

Kinetic Characterization of Hydroxyglutarate-Modifying Enzymes

Hydroxyglutarate-modifying enzymes, primarily hydroxyglutarate dehydrogenases, play a crucial role in metabolizing these compounds. Their kinetic parameters are essential for understanding their catalytic efficiency and physiological relevance.

Enzyme Reaction Rates and Catalytic Efficiencies (K_m, K_cat Determination)

The enzymes responsible for oxidizing hydroxyglutarates back to α-ketoglutarate exhibit varying kinetic properties. For instance, D-2-hydroxyglutarate dehydrogenase from Pseudomonas aeruginosa PAO1 (PaD2HGDH) has been characterized with a kcat value of 11 s⁻¹ and a Km of 60 μM for d-2-hydroxyglutarate at pH 7.4 and 25 °C nih.govacs.org. This enzyme also demonstrates activity with d-malate nih.govacs.org. Another characterized enzyme, the rat L-2-hydroxyglutarate dehydrogenase (dmL2HGDH), exhibited a specific activity of 9.50 ± 0.31 μmol·min⁻¹·mg⁻¹, a Km of 0.13 ± 0.008 mM, and a kcat of 7.76 ± 0.11 s⁻¹ nih.gov. Other bacterial D2HGDHs have shown different kinetic profiles, with A. denitrificans D2HGDH having a Km of 32 μM for D-2-HGA mdpi.com. Human D2HGDH displays high specific activities towards D-2-HGA (2.02 ± 0.04 μmol/min/mg) and D-malate (2.52 ± 0.05 μmol/min/mg), with very low activity towards D-lactate and L-2-hydroxyglutarate mdpi.com.

Table 1: Kinetic Parameters of Selected Hydroxyglutarate Dehydrogenases

EnzymeSubstrateKm (μM)kcat (s⁻¹)ConditionsReference(s)
PaD2HGDHd-2-hydroxyglutarate6011pH 7.4, 25 °C nih.govacs.org
dmL2HGDHL-2-hydroxyglutarate1307.76Not specified (specific activity given) nih.gov
D2HGDH (A. denitrificans)D-2-HGA32Not specifiedNot specified mdpi.com
Human D2HGDHD-2-HGANot specifiedNot specifiedNot specified (specific activity given) mdpi.com

Cofactor Dependencies and Associated Redox Mechanisms (e.g., NAD+, FAD, Non-Heme Iron)

The enzymatic machinery involved in hydroxyglutarate metabolism relies on specific cofactors. Hydroxyglutarate dehydrogenases, such as L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), are FAD-dependent enzymes wikipedia.orggenecards.orgfrontiersin.orguniprot.orgbiologists.com. FAD acts as an electron acceptor in the oxidation of hydroxyglutarates to α-ketoglutarate wikipedia.org.

In contrast, the enzymes that produce hydroxyglutarates from α-ketoglutarate, such as isocitrate dehydrogenases (IDHs), lactate (B86563) dehydrogenase (LDH), and malate (B86768) dehydrogenase (MDH), utilize different cofactors. IDH mutations lead to D-2-HG production using NADPH mdpi.com, while LDH and MDH are involved in L-2-HG production, typically using NADH nih.govnih.gov.

The α-ketoglutarate-dependent dioxygenases (α-KGDDs), which are significantly influenced by hydroxyglutarates, require Fe(II) and molecular oxygen as essential cofactors for their catalytic activity ashpublications.orgresearchgate.net. Ascorbate (Vitamin C) is also critical for these enzymes, as it helps maintain Fe(II) in its reduced state, thereby enhancing TET enzyme activity ashpublications.org.

Substrate and Stereoisomer Specificity of Hydroxyglutarate Dehydrogenases and Hydroxylases

Hydroxyglutarate dehydrogenases exhibit distinct stereoisomer specificities. L-2-hydroxyglutarate dehydrogenase (L2HGDH) is specific for the L-enantiomer of 2-hydroxyglutarate nih.govwikipedia.org, while D-2-hydroxyglutarate dehydrogenase (D2HGDH) specifically oxidizes the D-enantiomer mdpi.comwikipedia.orguniprot.orgresearchgate.net. For example, human D2HGDH shows high activity towards D-2-HGA and D-malate but very low activity towards D-lactate and L-2-hydroxyglutarate mdpi.com. The specificity of PaD2HGDH for d-2-hydroxyglutarate is influenced by its C5 carboxylate group nih.govacs.org.

Molecular Mechanisms of Enzyme Inhibition and Activation

Hydroxyglutarates, particularly 2-hydroxyglutarate (2-HG), are known to act as oncometabolites that can disrupt cellular signaling pathways by inhibiting key enzymes, most notably the α-ketoglutarate-dependent dioxygenases (α-KGDDs).

Competitive Antagonism of α-Ketoglutarate-Dependent Dioxygenases

Inhibition of Histone and DNA Demethylases (e.g., TET Hydroxylases, KDM7A)

The inhibition of α-KGDDs by 2-HG has profound implications for epigenetic regulation, particularly affecting histone and DNA demethylation processes.

TET Hydroxylases: The TET (ten-eleven translocation) family of enzymes, which are crucial for DNA demethylation by converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), are inhibited by both enantiomers of 2-HG ashpublications.orgnih.govelifesciences.org. This inhibition leads to a reduction in 5hmC levels and a subsequent increase in global DNA hypermethylation mdpi.comashpublications.orgelifesciences.org. While L-2HG is generally a more potent inhibitor of TETs than D-2HG, D-2HG can still significantly impact TET activity frontiersin.orgembopress.org.

Histone Demethylases: 2-HG is a potent inhibitor of various histone lysine (B10760008) demethylases (KDMs), which are involved in removing methyl groups from histone proteins and thereby regulating chromatin structure and gene expression. Enzymes such as KDM7A, JMJD2A, KDM2A, KDM4C, KDM6A, and other JmjC domain-containing histone demethylases are sensitive to 2-HG inhibition nih.govelifesciences.orgmdpi.comd-nb.info. This inhibition results in an accumulation of methylated histones, including increased dimethylation of H3K9, H3K79, and H3K27, as well as alterations in H3K4 methylation states nih.govembopress.orgmdpi.comresearchgate.net. For instance, the IC₅₀ value for R-2HG inhibition of the histone demethylase JMJD2A is approximately 25 μM embopress.org.

Other α-KGDDs: Beyond epigenetic modifiers, 2-HG also inhibits other α-KGDDs, including hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) frontiersin.orgembopress.org. These enzymes regulate the stability and activity of HIF-α, a key transcription factor involved in cellular adaptation to hypoxia. While 2-HG can inhibit these enzymes, its potency is generally lower compared to its effect on histone demethylases frontiersin.orgembopress.org. Additionally, ALKBH DNA repair enzymes have been shown to be inhibited by D-2-HG frontiersin.org.

Table 2: Inhibition of α-KG-Dependent Dioxygenases by 2-Hydroxyglutarate (2-HG)

Enzyme Class / Specific EnzymeTarget ActionInhibitorPotency (IC₅₀)Mechanism of InhibitionReference(s)
TET Hydroxylases DNA Demethylation (5mC→5hmC)L-2-HGPotentCompetitive antagonism frontiersin.orgembopress.org
D-2-HGWeak to moderate (e.g., ~79 μM for TET2)Competitive antagonism nih.govfrontiersin.orgembopress.org
Histone Demethylases Histone DemethylationL-2-HGPotentCompetitive antagonism nih.govembopress.orgmdpi.com
D-2-HGModerate to potent (e.g., ~25 μM for JMJD2A)Competitive antagonism nih.govembopress.orgmdpi.com
KDM7AH3K9me2, H3K27me2 demethyl.D-2-HG~50 mM for 50% inhibition (α-KG reverses it)Competitive antagonism nih.govmdpi.com
JMJD2AH3K9me2/3 demethyl.R-2-HG~25 μMCompetitive antagonism embopress.org
HIF Hydroxylases HIF-α hydroxylationL-2-HGWeakCompetitive antagonism frontiersin.orgembopress.org
D-2-HGWeak (e.g., ~1.5 mM for HIF)Competitive antagonism frontiersin.orgembopress.org
ALKBH enzymesDNA repairD-2-HGInhibitoryNot specified frontiersin.org

Cellular and Neurobiological Functional Modulations by Hydroxyglutamic Acid

Neurobiological Mechanisms and Neurotransmitter System Interactions (in vitro studies)

  • 5.2.1. Modulation of Glutamatergic Neurotransmission Pathways:
  • "this compound glutamatergic neurotransmission in vitro data"
  • "this compound glutamate (B1630785) receptor binding affinity assays"
  • "this compound NMDA receptor binding studies"
  • "this compound AMPA receptor binding studies"
  • **5
  • Modulation of Glutamatergic Neurotransmission Pathways

    Potential Glutamate Receptor Modulation (e.g., NMDA Receptors)

    D-glutamic acid is recognized as an excitatory amino acid that can act on NMDA receptors, although it is generally less active than its L-isomer tocris.comrndsystems.comhellobio.com. NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysregulation is implicated in various neurological disorders mdpi.commdpi.comnih.gov. D-glutamic acid's interaction with these receptors suggests a role in modulating glutamatergic neurotransmission. Studies indicate that D-amino acids, including D-glutamate, can modulate NMDA receptor activity by acting as agonists at the glutamate binding site mdpi.comnih.gov. The precise extent of D-glutamic acid's influence compared to L-glutamic acid on NMDA receptor subtypes and downstream signaling remains an active area of research rupress.orgacs.org.

    Effects on Astrocytic Metabolic Activity and Glial Function

    Astrocytes, crucial glial cells in the brain, are involved in maintaining neurotransmitter homeostasis and metabolic support for neurons nih.govnih.govfrontiersin.org. Glutamate uptake by astrocytes stimulates aerobic glycolysis, a process that provides metabolic substrates nih.govpnas.org. While research primarily focuses on L-glutamate's role in astrocytic metabolism, D-glutamic acid's specific impact on glial function and metabolic activity is less extensively documented. However, given the interconnectedness of amino acid metabolism, D-glutamic acid could potentially influence astrocytic pathways, though its specific mechanisms are not as well-defined as those of L-glutamate nih.govnih.gov.

    Impact on Blood-Brain Barrier Integrity

    The blood-brain barrier (BBB) is essential for maintaining the brain's internal environment by regulating the passage of substances from the blood nih.govmdpi.com. Glutamate, particularly at elevated levels, can disrupt BBB integrity. Studies suggest that uncontrolled glutamate levels, exacerbated by BBB dysfunction, can lead to neurotoxicity and neurodegeneration nih.govmdpi.com. While research often discusses glutamate in general, specific investigations into how D-glutamic acid might independently affect BBB permeability are limited. However, the general principle that excitotoxicity can compromise BBB integrity implies a potential indirect role for any excitatory amino acid, including D-glutamic acid, if present at sufficiently high concentrations nih.govmdpi.comahajournals.org.

    Advanced Research Methodologies for Hydroxyglutamic Acid Investigation

    Quantitative Analytical Approaches in Biological Matrices

    Accurate measurement of hydroxyglutamic acid in biological matrices is fundamental to understanding its metabolism and function. A suite of powerful analytical techniques has been optimized for this purpose, each offering unique advantages in terms of sensitivity, specificity, and throughput.

    Targeted metabolomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the quantitative analysis of this compound in biological fluids and tissues. nih.gov This approach offers high sensitivity and selectivity, enabling the detection and quantification of specific metabolites within a complex mixture. mdpi.com The methodology typically involves a sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like amino acids. researchgate.net

    The LC-MS/MS system, particularly a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, allows for the specific detection of precursor-to-product ion transitions for this compound, minimizing interferences from the biological matrix. mdpi.comresearchgate.net This targeted approach ensures accurate quantification, often with the use of isotopically labeled internal standards to correct for matrix effects and variations in instrument response. umich.edu The development of validated LC-MS/MS methods is crucial for large-scale metabolomics studies in biomedical research. mdpi.com

    Table 1: Key Parameters in a Typical LC-MS/MS Method for this compound Analysis

    Parameter Description Typical Conditions
    Chromatography Separation of analytes HILIC or Reversed-Phase
    Mobile Phase Solvent system for elution Acetonitrile/water with additives (e.g., formic acid, ammonium formate)
    Ionization Source Generation of ions Electrospray Ionization (ESI)
    Mass Analyzer Separation of ions by m/z Triple Quadrupole (QqQ)
    Detection Mode Specific ion transitions Multiple Reaction Monitoring (MRM)
    Internal Standard For accurate quantification Isotope-labeled this compound

    Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the quantification of this compound. A key requirement for GC-MS analysis of non-volatile compounds like amino acids is a derivatization step to increase their volatility. Common derivatization procedures include silylation or esterification followed by acylation. d-nb.infonih.gov The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer.

    GC-MS offers high chromatographic resolution and provides characteristic fragmentation patterns upon electron impact ionization, which aids in the confident identification of the analyte. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring specific fragment ions of the derivatized this compound. nih.gov The use of stable isotope-labeled internal standards is also a common practice in GC-MS to ensure accurate quantification. d-nb.info

    For applications requiring rapid analysis of a large number of samples, such as in newborn screening for metabolic disorders, flow injection analysis-tandem mass spectrometry (FIA-TMS) is a valuable high-throughput technique. nih.govnih.gov In FIA-TMS, the sample extract is directly introduced into the mass spectrometer's ion source without prior chromatographic separation. nih.gov This significantly reduces the analysis time to 1-2 minutes per sample. nih.gov

    Quantification is achieved using tandem mass spectrometry, typically in the multiple reaction monitoring (MRM) mode, to ensure specificity. nih.gov While FIA-TMS is faster than LC-MS/MS, the lack of chromatographic separation can lead to challenges with isobaric interferences, where different compounds have the same mass-to-charge ratio. nih.gov Despite this, its speed and robustness make it a suitable method for first-tier screening applications. nih.govnih.gov

    Enzymatic biosensors are analytical devices that combine the high selectivity of an enzyme with a transducer to generate a measurable signal proportional to the concentration of a specific substrate. While specific biosensors for this compound isomers are not extensively reported, the principles of their development can be inferred from related technologies. For instance, an enzymatic biosensor has been developed for D-2-hydroxyglutaric acid, a structurally similar compound. mdpi.com

    Such a biosensor would typically involve the immobilization of a specific dehydrogenase or oxidase that acts on a particular isomer of this compound. The enzymatic reaction would produce a detectable species, such as a change in current, potential, or light, which is then measured by the transducer. mdpi.com The key challenge in developing such a biosensor lies in identifying and isolating an enzyme with the desired specificity for the target this compound isomer. These biosensors hold the potential for rapid, cost-effective, and portable analysis.

    The separation of stereoisomers of this compound is crucial, as different isomers can have distinct biological activities. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for separating enantiomers. unife.it Alternatively, diastereomers can be formed by reacting the enantiomers with a chiral derivatizing agent, and these diastereomers can then be separated on a conventional achiral stationary phase. nih.gov

    The choice of the chiral stationary phase or derivatizing agent is critical for achieving successful separation. nih.gov Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and sensitive detection. unife.it Paper chromatography, while a more classical technique, has also been historically used for the separation of amino acid isomers and can still be a useful qualitative tool.

    Table 2: Comparison of Analytical Techniques for this compound

    Technique Principle Throughput Specificity Key Advantage
    LC-MS/MS Chromatographic separation followed by mass analysis Moderate Very High High sensitivity and specificity for complex matrices. mdpi.com
    GC-MS Gas chromatographic separation of volatile derivatives Moderate High High resolution and confident identification through fragmentation patterns.
    FIA-TMS Direct injection into mass spectrometer High Moderate Rapid screening of a large number of samples. nih.gov
    Enzymatic Biosensor Enzyme-catalyzed reaction producing a signal High Very High Potential for real-time, portable analysis. mdpi.com
    Chiral HPLC Differential interaction with a chiral stationary phase Low to Moderate High (for stereoisomers) Separation of enantiomers. unife.it

    Synthetic and Biocatalytic Strategies for this compound and Derivatives

    The synthesis of specific isomers of this compound and its derivatives is essential for research into their biological functions and for the development of potential therapeutic agents. Both chemical and biocatalytic approaches have been developed to achieve this.

    A variety of synthetic strategies for nonracemic hydroxyglutamic acids have been developed, often starting from readily available chiral precursors. nih.govnih.gov Common starting materials include serine, glutamic acid, pyroglutamic acid, and 4-hydroxyproline (B1632879). nih.govnih.gov These methods rely on the stereochemistry of the starting material to control the configuration of the final product. For example, the hydroxymethyl group of serine can be a precursor to the carboxyl group of 3-hydroxyglutamic acid. nih.gov The synthesis of orthogonally protected derivatives is also important, particularly for their incorporation into peptides. nih.govnih.gov

    Biocatalytic methods offer an alternative, often more stereoselective, route to this compound and its derivatives. acs.orgnih.gov These methods utilize enzymes, such as aldolases and transaminases, to catalyze specific reactions. acs.orgnih.gov For instance, a tandem aldol addition-transamination reaction can be used to produce γ-hydroxy-α-amino acids. acs.orgnih.gov The use of hydroxylases is another promising biocatalytic approach for the regioselective and stereoselective hydroxylation of amino acids. mdpi.com Engineered microorganisms like Escherichia coli can be used as whole-cell catalysts for the production of hydroxyamino acids. mdpi.com These biocatalytic strategies are often favored for their high selectivity and milder reaction conditions compared to traditional chemical synthesis. mdpi.com

    Computational Modeling and Systems Biology Applications

    Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA)

    Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are powerful computational techniques used to quantify and predict the flow of metabolites through a metabolic network.

    Metabolic Flux Analysis (MFA) is an experimental and computational method used to determine the in vivo reaction rates (fluxes) within a cell. A common approach is ¹³C-Metabolic Flux Analysis, which involves feeding a cell culture a substrate labeled with a stable isotope (e.g., ¹³C-glucose). The distribution of the ¹³C label throughout the metabolic network is measured in various intracellular metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). By analyzing these labeling patterns with a computational model of the cell's central metabolism, the intracellular fluxes can be precisely quantified.

    This technique has been successfully applied to optimize the production of compounds closely related to this compound. For instance, ¹³C-MFA was used to investigate the metabolic flux redistribution in Bacillus licheniformis for enhanced production of poly-γ-glutamic acid (γ-PGA), a polymer of glutamic acid. The analysis revealed that overexpression of a key gene (dltB) led to increased fluxes through the pentose phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, which in turn enhanced the supply of precursors and energy (ATP, NADPH) for γ-PGA synthesis. A similar MFA approach could be employed to study the native or engineered biosynthesis of this compound, identifying metabolic bottlenecks and quantifying the effect of genetic modifications on pathway fluxes.

    Flux Balance Analysis (FBA) is a mathematical method that analyzes a reconstructed genome-scale metabolic network to predict the steady-state flux distribution that optimizes a specific cellular objective, such as biomass production (growth) or the synthesis of a target metabolite. FBA does not require kinetic parameters; instead, it relies on the stoichiometry of the metabolic reactions and a set of constraints, including the uptake rates of substrates and the assumption of a steady state.

    In the context of this compound, FBA can be used to:

    Predict Maximum Theoretical Yield: Determine the maximum possible conversion of a substrate (e.g., glucose) to this compound under given conditions.

    Identify Gene Knockout Targets: Simulate the effect of deleting one or more genes to identify modifications that would redirect metabolic flux toward the desired product and away from competing pathways.

    Optimize Growth Media: Predict the optimal composition of nutrients in the culture medium to maximize production.

    For example, by setting the maximization of this compound production as the objective function in an FBA simulation, one could identify enzymes in central metabolism whose deletion would force more carbon to flow through the desired biosynthetic pathway.

    In Silico Reconstruction and Simulation of Metabolic Networks

    The foundation for FBA and other systems biology analyses is the genome-scale metabolic model (GEM), an in silico reconstruction of the entire metabolic network of an organism. This reconstruction is a meticulous process that integrates multiple layers of biological information.

    The process involves:

    Genome Annotation: The organism's genome is annotated to identify all genes that encode metabolic enzymes, transporters, and other related proteins.

    Network Draft Construction: Based on the annotation, a draft network is built by associating each identified enzyme with its corresponding biochemical reaction(s). This information is compiled from biochemical databases (like KEGG and BioCyc) and extensive literature review.

    Model Refinement and Curation: The draft model is manually curated to fill gaps (reactions that are known to occur but for which no gene has been identified), verify reaction stoichiometry and directionality, and add constraints based on known physiological data (e.g., thermodynamics, nutrient uptake).

    Validation: The model is rigorously validated by comparing its in silico predictions against experimental data, such as growth rates on different substrates or measured metabolic fluxes.

    A prime example is the genome-scale reconstruction of Corynebacterium glutamicum, a bacterium widely used for the industrial production of L-glutamate and L-lysine. The in silico model of C. glutamicum has been used to simulate its metabolic capabilities, and the flux distribution values predicted by the model have shown good correlation with experimentally measured fluxes. Such models have been instrumental in investigating and optimizing amino acid production pathways, for instance, by comparing the efficiency of different lysine (B10760008) synthesis routes.

    For this compound, a GEM could be constructed for a natural producer or for a heterologous host like E. coli or Saccharomyces cerevisiae engineered with a biosynthetic pathway. This model would serve as a powerful computational platform for simulating the metabolic state of the cell and devising data-driven strategies to improve the titer, rate, and yield of this compound.

    The table below summarizes these computational methodologies and their applications.

    MethodologyDescriptionApplication for this compound Investigation
    Metabolic Flux Analysis (MFA) Quantifies in vivo metabolic reaction rates using stable isotope tracing.- Identify metabolic bottlenecks in a production strain.- Quantify the redistribution of metabolic fluxes after genetic engineering.- Validate predictions made by FBA.
    Flux Balance Analysis (FBA) Predicts optimal flux distributions in a genome-scale model based on a defined objective.- Predict maximum theoretical yields.- Identify gene knockout targets to enhance production.- Guide metabolic engineering strategies.
    In Silico Network Reconstruction Assembles a comprehensive, genome-scale model of an organism's metabolism from genomic and biochemical data.- Provide the foundational model for FBA and MFA studies.- Serve as a knowledge base of the metabolic capabilities of a this compound-producing organism.- Simulate complex metabolic behaviors and genotype-phenotype relationships.

    Q & A

    Q. What are the standard analytical techniques for detecting and quantifying hydroxyglutamic acid in biological samples?

    this compound can be detected using liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling for precision. Normalization to internal standards (e.g., age-matched controls) is critical, as shown in aging studies where log2-transformed abundances were compared to 1-month-old baselines . Nuclear magnetic resonance (NMR) spectroscopy is also employed for structural validation, particularly when distinguishing stereoisomers .

    Q. How can researchers design experiments to investigate this compound’s role in metabolic pathways?

    Utilize metabolomic profiling of tissue-specific samples (e.g., liver, plasma) across varying conditions (e.g., age, diet). In murine models, sex-stratified cohorts are essential due to observed sex-specific metabolic differences. For example, this compound levels increased significantly in male livers with age but showed no change in females, necessitating separate analysis by sex . Pair these data with transcriptomic profiles to link metabolite changes to gene expression trends.

    Q. What methodologies are recommended for synthesizing stereoisomers of β-hydroxyglutamic acid?

    Enzymatic synthesis using recombinant peptidyl carrier proteins (PCPs) and phosphopantetheinyl transferases (e.g., Sfp1) allows stereospecific coupling of amino acids to coenzyme A. Post-synthesis, derivatization with dabsyl chloride and HPLC-MS comparison against synthetic standards can validate stereochemical purity .

    Q. How should researchers address contradictory findings in this compound levels across studies?

    Apply rigorous statistical frameworks, such as false discovery rate (FDR) corrections and log2 fold-change thresholds (e.g., FDR < 0.05, |log2FC| > 1). Discrepancies may arise from normalization methods; always report whether data are normalized to controls or baseline measurements . Replicate experiments across independent cohorts to confirm trends.

    Advanced Research Questions

    Q. What statistical approaches are optimal for analyzing age-related changes in this compound levels?

    Use mixed-effects models to account for intra-individual variability in longitudinal studies. For cross-sectional data, non-parametric tests (e.g., Mann-Whitney U) are advisable if normality assumptions fail, as seen in liver metabolite datasets . Visualize trends with violin plots to display distributional shifts and mean differences.

    Q. How can researchers resolve challenges in synthesizing and characterizing this compound stereoisomers?

    Combine enzymatic loading assays with high-resolution mass spectrometry (HR-MS) to confirm molecular masses (e.g., [M+H]+ = 451.1287 m/z for dabsylated derivatives). Co-elution with synthetic standards in HPLC-MS ensures stereochemical accuracy . For ambiguous results, employ X-ray crystallography or nuclear Overhauser effect (NOE) NMR.

    Q. What strategies mitigate biases when integrating this compound data with multi-omics datasets?

    Apply batch correction algorithms (e.g., ComBat) to harmonize metabolomic and transcriptomic data. Use pathway enrichment tools (e.g., KEGG, Reactome) to map this compound fluctuations to upstream/downstream pathways. Cross-validate findings using orthogonal techniques, such as siRNA knockdown of associated enzymes .

    Q. How do in vitro synthesis conditions impact this compound stereospecificity?

    Optimize reaction pH (e.g., pH 7.0 in HEPES buffer) and temperature (28°C) to enhance enzyme activity. Incomplete PCP loading can yield mixed stereoisomers; validate conversion rates via formic acid quenching and LC-MS analysis . Compare in vitro results with in vivo biosynthetic pathways to identify context-dependent modifications.

    Q. What are best practices for conducting systematic reviews on this compound’s biological roles?

    Q. How can researchers validate this compound’s functional interactions in disease models?

    Employ CRISPR-Cas9 knockout models to disrupt this compound-associated genes (e.g., biosynthetic enzymes) and assess phenotypic changes. Pair this with targeted metabolite rescue experiments. For human data, use Mendelian randomization to infer causal relationships between genetic variants, metabolite levels, and disease endpoints .

    Data Presentation Guidelines

    • Tables/Figures : Include log2-transformed fold changes, FDR-adjusted p-values, and sex-stratified results .
    • Reproducibility : Document reagent sources (e.g., CoA-Glu synthesis protocols) and statistical software (e.g., R packages) per journal guidelines .
    • Ethics : Acknowledge copyright restrictions when reproducing public datasets and obtain permissions for proprietary materials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.